molecular formula C20H22N6 B2512292 3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine CAS No. 2415642-01-0

3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine

Cat. No.: B2512292
CAS No.: 2415642-01-0
M. Wt: 346.438
InChI Key: MHFLOVXBAYUEKQ-XBXARRHUSA-N
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Description

3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine is a complex organic compound that features a piperazine ring substituted with a phenylprop-2-en-1-yl group and a pyridazine ring substituted with a pyrazol-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the piperazine ring followed by the introduction of the phenylprop-2-en-1-yl group. The pyridazine ring is then constructed, and the pyrazol-1-yl group is introduced in the final steps. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, this compound exhibits unique structural features that may contribute to its distinct biological activities and chemical properties. These features include the specific arrangement of functional groups and the presence of both piperazine and pyridazine rings .

Properties

IUPAC Name

3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6/c1-2-6-18(7-3-1)8-4-12-24-14-16-25(17-15-24)19-9-10-20(23-22-19)26-13-5-11-21-26/h1-11,13H,12,14-17H2/b8-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHFLOVXBAYUEKQ-XBXARRHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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